![molecular formula C10H10ClNO2S2 B14625788 Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- CAS No. 57223-75-3](/img/structure/B14625788.png)
Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- is a chemical compound with the molecular formula C10H10ClNO2S2 and a molecular weight of 275.765 g/mol . This compound is characterized by the presence of a 4-chlorophenyl group, an amino group, and a thioxomethylthio group attached to a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- involves several steps. One common synthetic route includes the reaction of 4-chloroaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in oxidative stress or inflammation, thereby exerting its antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- can be compared with other similar compounds, such as:
Thioxopyrimidines: These compounds also contain a thioxo group and exhibit diverse biological activities, including antioxidant and anticancer properties.
Indole Derivatives: Indole derivatives possess a wide range of biological activities and are used in the development of pharmaceuticals.
The uniqueness of Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
57223-75-3 |
|---|---|
Formule moléculaire |
C10H10ClNO2S2 |
Poids moléculaire |
275.8 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)carbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H10ClNO2S2/c1-6(9(13)14)16-10(15)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,15)(H,13,14) |
Clé InChI |
NYQMPMXMLPNTBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)SC(=S)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide](/img/structure/B14625719.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
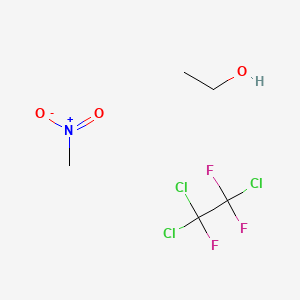
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
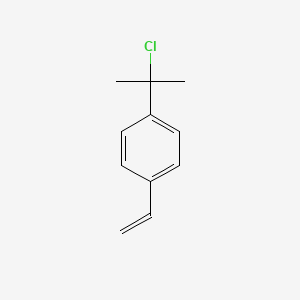
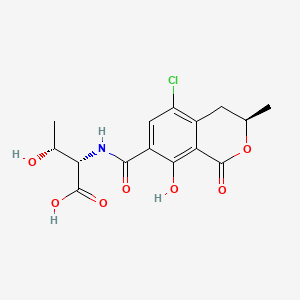

![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
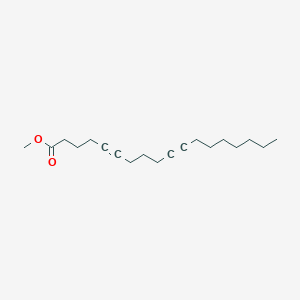

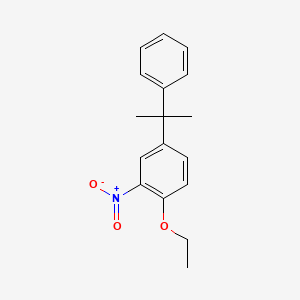
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
